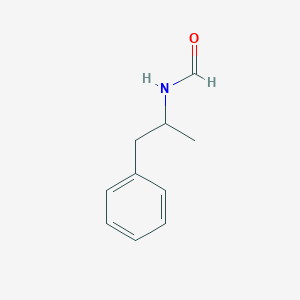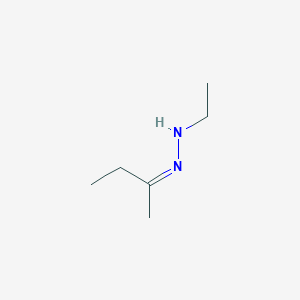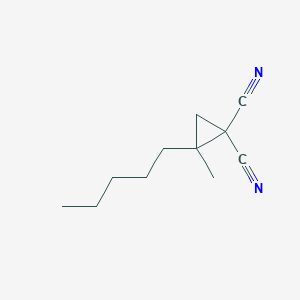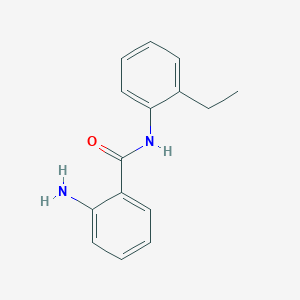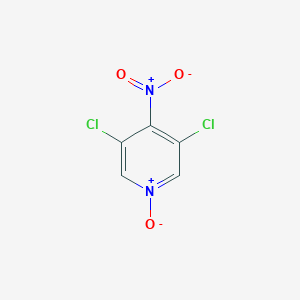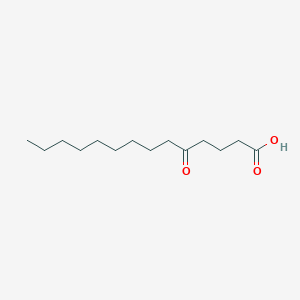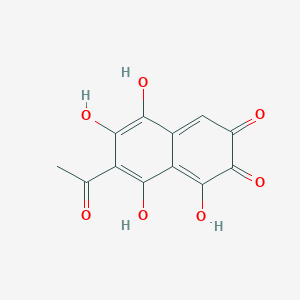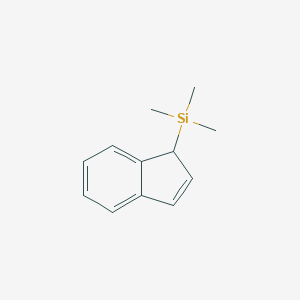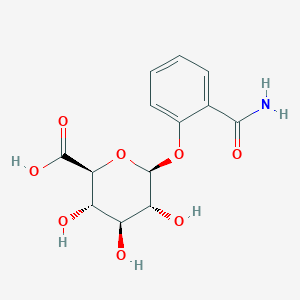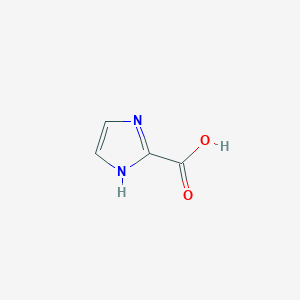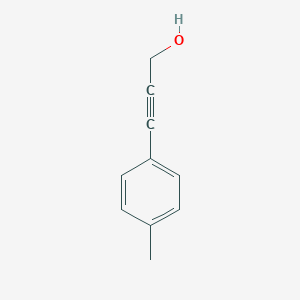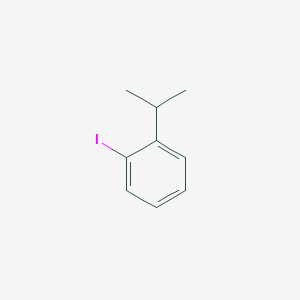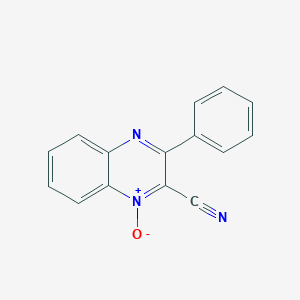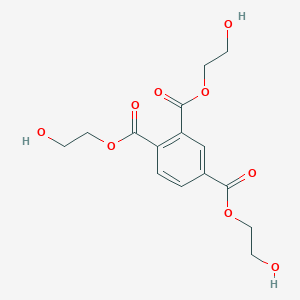
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate was first synthesized by R. E. Schaub and C. W. Bock in 1956. Since then, it has been used extensively in scientific research due to its unique properties. THT is a tricarboxylic acid that is commonly used as a buffer in biological and biochemical experiments. It is a zwitterionic compound and has a pKa of 8.1, making it an effective buffer in the pH range of 7.0-9.2.
Mécanisme D'action
THT acts as a buffer by accepting or donating protons to maintain a stable pH. It also acts as a chelator by binding to metal ions, such as calcium and magnesium, which can interfere with biological reactions. THT stabilizes proteins and other biomolecules by preventing denaturation and aggregation.
Effets Biochimiques Et Physiologiques
THT has no known direct biochemical or physiological effects on humans or animals. It is considered safe for use in scientific research and is not classified as a hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
THT has several advantages for use in lab experiments. It is a zwitterionic compound, which means that it does not interfere with biological reactions. It has a high buffering capacity and is effective in the pH range of 7.0-9.2. THT is also stable over a wide range of temperatures and can be stored for long periods of time. However, THT can interfere with some assays that are sensitive to metal ions, and it may not be suitable for experiments that require a specific pH range outside of its effective range.
Orientations Futures
There are several future directions for the use of THT in scientific research. One potential application is in the development of new drugs and therapies. THT has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Another potential application is in the development of new diagnostic tools. THT can be used to stabilize biomolecules for analysis, which may improve the accuracy and reliability of diagnostic tests. Finally, THT may have applications in the field of nanotechnology. Its unique properties may make it useful in the development of new materials and devices.
In conclusion, Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for the purification, characterization, and stabilization of biomolecules. THT has several advantages for use in lab experiments, but it may not be suitable for all applications. There are several future directions for the use of THT in scientific research, and its potential applications are exciting areas for further exploration.
Méthodes De Synthèse
THT is synthesized by the reaction of trimesic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained as a white crystalline powder. The purity of the product can be improved by recrystallization from water.
Applications De Recherche Scientifique
THT is widely used in scientific research as a buffer, chelator, and stabilizer. It is used in the purification and characterization of proteins, nucleic acids, and other biomolecules. THT is also used in the preparation of electrophoresis gels and as a component of cell culture media.
Propriétés
Numéro CAS |
17773-18-1 |
|---|---|
Nom du produit |
Tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate |
Formule moléculaire |
C15H18O9 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
tris(2-hydroxyethyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C15H18O9/c16-3-6-22-13(19)10-1-2-11(14(20)23-7-4-17)12(9-10)15(21)24-8-5-18/h1-2,9,16-18H,3-8H2 |
Clé InChI |
RKRLWZJUPQYOQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OCCO)C(=O)OCCO)C(=O)OCCO |
Autres numéros CAS |
17773-18-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



